N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
“N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group, a chlorinated dimethylphenoxy moiety, and a pyridinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide” typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate acyl chloride with an amine under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Chlorinated Dimethylphenoxy Moiety: This step involves the reaction of a chlorinated dimethylphenol with an appropriate reagent to form the phenoxy linkage.
Incorporation of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction with a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of “N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Inhibition of Biological Pathways: It could inhibit key biological pathways, leading to therapeutic effects.
Disruption of Cellular Processes: The compound may disrupt cellular processes, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide
- N-benzyl-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide
- N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-3-yl)acetamide
Uniqueness
“N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide” is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H21ClN2O2 |
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Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H21ClN2O2/c1-16-12-19(13-17(2)22(16)23)27-15-21(26)25(20-10-6-7-11-24-20)14-18-8-4-3-5-9-18/h3-13H,14-15H2,1-2H3 |
InChI Key |
XZUXRKBRAMOBPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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